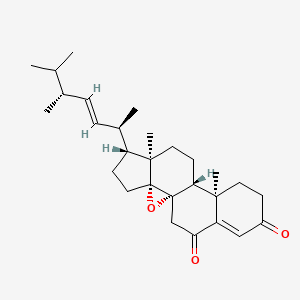

16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide and related compounds has been achieved through various methods. For instance, Imamura and Costa (2000) described the synthesis of this compound and its enantiomers via a furan photosensitized oxygenation reaction of (+)-hardwickiic acid (Imamura & Costa, 2000). Additionally, Ide, Costa, and Imamura (2006) confirmed the absolute configurations of related diterpene butenolides through synthesis starting from (+)-hardwickiic acid (Ide, Costa, & Imamura, 2006).

Molecular Structure Analysis

The molecular structure of this compound is complex, characterized by its diterpene skeleton. While specific studies on its molecular structure analysis were not found in this search, the synthesis methods imply a complex molecular arrangement typical of diterpenes.

Chemical Reactions and Properties

Research by Kumar, Saha, and Saha (2016) on a related compound, 16-oxocleroda-3,13(14)E-dien-15-oic acid, showed its biotransformation into a novel derivative with enhanced antifungal activity, highlighting its reactive nature and potential for derivatization (Kumar, Saha, & Saha, 2016).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are crucial for its applications. However, specific studies detailing these properties were not identified in the current literature search.

Chemical Properties Analysis

This compound exhibits interesting chemical properties, particularly in its interactions and reactions. As shown in the study by Thiyagarajan et al. (2016), it can induce autophagy in glioma cells via reactive oxygen species generation and activation of specific pathways, indicating a reactive and biologically active chemical nature (Thiyagarajan, Sivalingam, Viswanadha, & Weng, 2016).

Wissenschaftliche Forschungsanwendungen

Antifungal and Antimicrobial Activities

One study focused on the biotransformation of a related compound, which resulted in a novel derivative with enhanced antifungal activity against a range of fungal pathogens. This demonstrates the compound's potential in developing new antifungal agents with significant efficacy (Kumar, Saha, & Saha, 2016). Furthermore, diterpenoids isolated from the seeds of Polyalthia longifolia, including a compound closely related to "16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide", have shown substantial antibacterial and antifungal activities, indicating their potential use in combating microbial infections (Marthanda Murthy, Subramanyam, Hima Bindu, & Annapurna, 2005).

Anti-inflammatory and Anticancer Activities

Another area of research has shown that clerodane diterpenes, including compounds similar to "this compound", exhibit promising anti-inflammatory activities by inhibiting nitric oxide production in macrophages, suggesting their potential in developing anti-inflammatory treatments (Wu et al., 2014). Additionally, these compounds have been evaluated for their cytotoxic effects against various cancer cell lines, highlighting their potential application in cancer research for identifying new therapeutic agents (Sashidhara, Singh, Sarkar, & Sinha, 2010).

Autophagic and Cell Cycle Effects

Further studies have revealed that "16-Hydroxycleroda-3,13-dien-15,16-olide" can induce autophagic cell death in oral squamous cell carcinoma cells and glioma cells by regulating specific signaling pathways. These findings underscore the compound's relevance in cancer therapy, particularly in elucidating the mechanisms of autophagy-mediated cell death (Cheng et al., 2017; Thiyagarajan, Sivalingam, Viswanadha, & Weng, 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide are histone-modifying enzymes, specifically the PRC2 complex . These enzymes play a crucial role in the regulation of gene expression, and their dysregulation is often associated with diseases such as cancer .

Mode of Action

This compound interacts with its targets by regulating the expression of the histone-modifying enzymes . This interaction results in changes in the epigenetic landscape of the cell, affecting gene expression and cellular function .

Biochemical Pathways

The compound affects the biochemical pathways involved in histone modification and gene expression . By regulating the expression of histone-modifying enzymes, it can influence the state of chromatin and the transcriptional activity of genes . The downstream effects of these changes can include alterations in cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known to be soluble in various organic solvents, suggesting it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in certain cancer cells . For example, it has been shown to induce apoptosis in CML K562 cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by storage conditions, with optimal stability achieved when desiccated at -20°C .

Eigenschaften

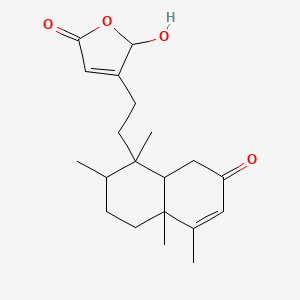

IUPAC Name |

3-[2-(1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)ethyl]-2-hydroxy-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)9-15(21)11-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h9-10,12,16,18,23H,5-8,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNWQSVZIUIVBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-7-(2,4-diMethoxybenzyl)-5H-pyrrolo[2,3-d]pyriMidin-6(7H)-one](/img/no-structure.png)